4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which is then reacted with appropriate amines and other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure with similar aromatic and heterocyclic features.
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: A precursor in the synthesis of the target compound.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound with a ketone functional group.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H21ClN2O6 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H21ClN2O6/c1-2-31-22-13-16(7-9-21(22)34-25(30)18-5-3-4-6-19(18)26)15-27-28-24(29)17-8-10-20-23(14-17)33-12-11-32-20/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChI Key |
RMFXNJCRFFAGDX-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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